Nitrosonium tetrafluoroborate
Overview
Description
Synthesis Analysis
Nitrosonium tetrafluoroborate is used as a desulfurative fluorination reagent in conjunction with pyridinium poly(hydrogen fluoride), efficiently converting phenylsulfides and dithiolane derivatives to mono-fluorides and gem-difluorides, respectively, with high yields (C. York, G. Prakash, G. Olah, 1996).
Molecular Structure Analysis
The structure and reactivity of nitrosonium tetrafluoroborate are pivotal in its application in organic synthesis. Its ability to act as an electrophilic agent allows it to facilitate various chemical transformations, including nitrosation reactions that yield nitroso products from organotrifluoroborates with good to excellent yields (G. Molander, Lívia N. Cavalcanti, 2012).
Chemical Reactions and Properties
NOBF4 can react with olefins containing aryl groups to afford 4H-5,6-dihydro-1,2-oxazines, showcasing its versatility in synthesizing heterocyclic compounds (Gae Hyung Lee, Jae Mok Lee, W. Jeong, K. Kim, 1988). Furthermore, its application in the nitrosation of aryl and heteroaryltrifluoroborates to produce corresponding nitroso compounds emphasizes its broad utility in organic synthesis (G. Molander, Lívia N. Cavalcanti, 2012).
Scientific Research Applications
Desulfurative Fluorination : NOBF4, in conjunction with pyridinium poly(hydrogen fluoride), is an effective reagent for desulfurative fluorination, useful in the synthesis of mono-fluorides and gem-difluorides from phenylsulfides and dithiolane derivatives (York, Prakash, & Olah, 1996).
Surface Functionalization of Nanocrystals : NOBF4 is used for sequential surface functionalization and phase transfer of colloidal nanocrystals (NCs), enabling them to be stabilized in polar, hydrophilic media. This facilitates the functionalization of NCs with different capping molecules, significantly impacting their surface properties (Dong et al., 2011).
Nitrosation of Aryl and Heteroaryl Compounds : NOBF4 serves as a mild and selective reagent for the nitrosation of organotrifluoroborates, converting them into nitroso products. This process is tolerant of a wide range of functional groups (Molander & Cavalcanti, 2012).
Synthesis of 4H-5,6-Dihydro-1,2-Oxazines : Reacting NOBF4 with olefins results in the synthesis of 4H-5,6-dihydro-1,2-oxazines, highlighting its utility in organic synthesis (Lee et al., 1988).
Conversion of Arylamines to Arylfluorides : NOBF4 is employed in the conversion of arylamines to arylfluorides, presenting a versatile and efficient method even for arylamines with sensitive substituents (Milner, 1992).
Interactions with Crown Ethers : The interactions of NOBF4 with crown ethers have been studied, showing unique stoichiometrics and complex formations which are essential in understanding molecular interactions (Heo, Hillman, & Bartsch, 1982).
Catalytic Applications : NOBF4 acts as a catalyst in the selective oxidative homo- and cross-coupling of electron-rich phenols and anilides, demonstrating its utility in organic synthesis (Bering, Vogt, Paulussen, & Antonchick, 2018).
Reactions with Nitroxyl Radicals : The reaction of NOBF4 with nitroxyl radicals has been investigated, elucidating its role in the generation of 1-oxo-4-R-piperidinium tetrafluoroborates and its conformational features (Borodkin et al., 2003).
Biomedical Research : NOBF4 has been used in studies on muscle relaxant responses and the redox forms of nitrogen monoxide, contributing to our understanding of physiological processes (Li, Karagiannis, & Rand, 1999).
Polymer Solar Cells : In the field of renewable energy, NOBF4 is used in the synthesis of polyelectrolytes for polymer solar cells, enhancing their performance and efficiency (Lee et al., 2021).
Safety And Hazards
Nitrosonium tetrafluoroborate is a hazardous chemical. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .
properties
IUPAC Name |
azanylidyneoxidanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNVGDHOSFKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.N#[O+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NOBF4, BF4NO | |
Record name | Nitrosonium tetrafluoroborate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosonium tetrafluoroborate | |
CAS RN |
14635-75-7 | |
Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | NITROSYL TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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